molecular formula C10H7N B1316021 4-Ethynylphenylacetonitrile CAS No. 351002-90-9

4-Ethynylphenylacetonitrile

Cat. No. B1316021
M. Wt: 141.17 g/mol
InChI Key: CZUBOLAETAAHLA-UHFFFAOYSA-N
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Description

4-Ethynylphenylacetonitrile (4-EPN) is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless, volatile liquid that is insoluble in water and has a boiling point of about 120°C. 4-EPN is a common reagent in organic synthesis and has been used in the synthesis of a variety of organic compounds. In addition, 4-EPN has been used in the synthesis of a variety of drugs and pharmaceuticals, as well as in the study of biochemical and physiological effects.

Scientific research applications

Electrochemical Applications and Synthesis

Electrochemical Oxidation of 4-Ethynylaniline for Diazine Compounds Synthesis

The electrochemical oxidation of 4-ethynylaniline in buffer solution/acetonitrile mixture has been studied, showing that the oxidation product is unstable in both acidic and alkaline solutions. This process has been utilized for the synthesis of 1,2-bis(4-ethynylphenyl)diazene, demonstrating potential antibiotic activity through molecular docking against receptors (Mehrdadian et al., 2021).

Synthesis of Derivatives for Biological Activities

Identification of Subnanomolar Src Kinase Inhibitor

Research into ethynyl- and ethenyl-4-phenylamino-3-quinolinecarbonitriles has led to the identification of compounds with significant Src inhibitory activity. Particularly, derivatives with an ethenylpyridine N-oxide group at C-7 have shown to be potent inhibitors of Src enzymatic activity, indicating their potential for therapeutic applications (Barrios Sosa et al., 2005).

Interaction with DNA

Binding Mode of 3, 4-Dihydropyrano[c]Chromene Derivative with DNA

A study on the interaction between a 3, 4-dihydropyrano[c]chromene derivative and calf thymus DNA has been conducted, revealing that the compound interacts with DNA through a non-intercalative mode. This interaction suggests the potential for designing new drugs targeted to DNA, providing insights into the structure and physical properties of DNA (Farajzadeh Dehkordi et al., 2015).

Carbon Dioxide Sensing

Room-Temperature Operated Carbon Dioxide Sensor

Ethynylated-thiourea derivatives have been designed, synthesized, and used as sensing layers for the detection of carbon dioxide (CO2) gas. These compounds, applied to interdigitated electrodes, demonstrated significant responsiveness to CO2 concentrations at room temperature, highlighting their potential for developing efficient CO2 sensors (Daud et al., 2019).

properties

IUPAC Name

2-(4-ethynylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N/c1-2-9-3-5-10(6-4-9)7-8-11/h1,3-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUBOLAETAAHLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10581739
Record name (4-Ethynylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10581739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethynylphenylacetonitrile

CAS RN

351002-90-9
Record name (4-Ethynylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10581739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethynylphenylacetonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
JS Graham, HA Stanway‐Gordon… - Chemistry–A European …, 2023 - Wiley Online Library
DNA‐Encoded Libraries (DELs) are becoming widely established as a hit identification strategy for drug discovery campaigns. Their successful application relies on the availability and …
Q Cao, R Jiang, M Liu, Q Wan, D Xu, J Tian… - Materials Science and …, 2017 - Elsevier
Fluorescent polymeric nanoparticles (FPNs) with aggregation-induced emission (AIE) characteristics have attracted much attention for biomedical applications due to their remarkable …
Number of citations: 127 www.sciencedirect.com
S Zhang, S Wang, Y Leng, Y Wu - Tetrahedron Letters, 2021 - Elsevier
… In addition, other aryl-substituted acetonitriles such as 4-ethynylphenylacetonitrile and 2-naphthylacetonitrile were also investigated and found to form the desired products (3as–3at) in …
Number of citations: 4 www.sciencedirect.com
J Wang, D Liang, J Feng, X Tang - Analytical chemistry, 2019 - ACS Publications
Early precise diagnosis of cancers is crucial to realize more effective therapeutic interventions with minimal toxic effects. Cancer phenotypes may also alter greatly among patients and …
Number of citations: 39 pubs.acs.org
E Ostas, K Schröter, M Beiner, T Yan… - Journal of Polymer …, 2011 - Wiley Online Library
… In a two-neck round-bottom flask, equipped with a reflux condenser, carefully dried at 500 C in vacuum and purged with argon several times, 4-ethynylphenylacetonitrile (100 μL, 0.74 …
Number of citations: 31 onlinelibrary.wiley.com
A Al Otaibi, CP Gordon, J Gilbert, JA Sakoff… - RSC Advances, 2014 - pubs.rsc.org
The Knoevenagel condensation of a series of substituted phenyl acetonitriles with 1H-pyrrole-2-carbaldehyde was examined in seven 1-butyl-3-methylimidazolium based ionic liquids …
Number of citations: 8 pubs.rsc.org
F Herbst, K Schröter, I Gunkel, S Gröger… - …, 2010 - ACS Publications
Supramolecular polyisobutylenes (PIB) bearing mono- and bifunctional chain ends with hydrogen-bonding units were prepared, and their association behavior in the melt state was …
Number of citations: 184 pubs.acs.org
Z Zhang, R Guan, J Li, Y Sun - Chemosensors, 2023 - mdpi.com
Precision cancer medicine necessitates a personalized treatment plan for each individual patient. Given cancer’s heterogeneity and dynamic nature, the plot of patient-specific …
Number of citations: 7 www.mdpi.com
S Panettieri - 2017 - search.proquest.com
The first chapter will introduce the work carried out in collaboration with the Govind laboratory at CCNY. Our quest was set forth to investigate the intimate relationship lying between …
Number of citations: 2 search.proquest.com

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